Pseudooxynicotine, structurally similar to nicotine, has been used as a tool to study the mechanisms underlying nicotine dependence. Researchers have employed it to investigate how nicotine interacts with nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in reward, reinforcement, and learning. By comparing the effects of nicotine and pseudooxynicotine on these receptors, scientists can gain insights into the specific aspects of the nicotine molecule responsible for its addictive properties. [Source: National Institutes of Health (.gov) on "Nicotine Dependence"]
One potential application of pseudooxynicotine lies in the development of smoking cessation aids. The idea is that by partially activating nAChRs, pseudooxynicotine could potentially alleviate some of the withdrawal symptoms experienced by individuals trying to quit smoking, thereby increasing their chances of success. However, further research is needed to evaluate the safety and efficacy of this approach. [Source: National Institute on Drug Abuse (.gov) on "Pharmacotherapies for Nicotine Dependence"]
Emerging research suggests that nAChRs may play a role in the development of certain neurodegenerative diseases like Alzheimer's and Parkinson's disease. Pseudooxynicotine, with its ability to interact with these receptors, could be a valuable tool in investigating the potential link between nAChRs and these conditions. Studying how pseudooxynicotine affects neurons and disease progression could pave the way for the development of novel therapeutic strategies. [Source: National Center for Biotechnology Information (.gov) on "Nicotinic Acetylcholine Receptors and the Role of Nicotine in Neurodegenerative Diseases"]
Pseudooxynicotine is an organic compound with the molecular formula CHNO. It is a derivative of nicotine and is structurally characterized by the presence of a methylamino group attached to a pyridine ring. This compound plays a significant role in the metabolic pathways of nicotine degradation, particularly in certain bacterial species such as Pseudomonas putida.
This reaction highlights the compound's role in the oxidative metabolism of nicotine .
Pseudooxynicotine exhibits biological activity primarily through its involvement in nicotine degradation pathways. It is metabolized by specific enzymes such as pseudooxynicotine amine oxidase, which is crucial for breaking down nicotine into less harmful substances. This degradation is essential for certain bacteria that utilize nicotine as a carbon source, demonstrating pseudooxynicotine's potential role in bioremediation processes .
The synthesis of pseudooxynicotine can be achieved through several methods, including:
Pseudooxynicotine has potential applications in:
Studies on pseudooxynicotine interactions primarily focus on its enzymatic degradation. For example, research has shown that pseudooxynicotine amine oxidase can rapidly oxidize pseudooxynicotine using alternative electron acceptors like cytochrome c, which enhances the understanding of its metabolic efficiency in bacterial systems . Additionally, investigations into its interactions with other metabolites provide insights into the broader nicotine degradation network.
Several compounds are structurally or functionally similar to pseudooxynicotine. These include:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Nicotine | CHN | Primary alkaloid in tobacco; precursor to pseudooxynicotine |
Cotinine | CHNO | Metabolite of nicotine; less biologically active |
Myosmine | CHN | Another tobacco alkaloid; shares structural similarities |
Nornicotine | CHN | Degradation product of nicotine; lacks methyl group |
Pseudooxynicotine is unique due to its specific role in the microbial degradation of nicotine, distinguishing it from other similar compounds that do not participate directly in such metabolic processes. Its enzymatic pathways and interactions with other metabolites further emphasize its importance in ecological and biochemical contexts .
Pseudooxynicotine serves as a critical intermediate compound in multiple bacterial nicotine degradation pathways, representing a key metabolic junction in the biotransformation of nicotine by various microorganisms [3] [8]. This compound functions as a central metabolite in three distinct pathways: the pyridine pathway, the pyrrolidine pathway, and the hybrid pathway, each characterized by different enzymatic sequences and bacterial species [3].
In the pyridine pathway, predominantly utilized by Arthrobacter species, pseudooxynicotine formation occurs through the spontaneous hydrolysis of 6-hydroxy-N-methylmyosmine [3]. The process begins with the hydroxylation of nicotine to 6-hydroxynicotine, followed by dehydrogenation of the pyrrolidine ring to form 6-hydroxy-N-methylmyosmine, which subsequently undergoes spontaneous hydrolysis to yield 6-hydroxy-pseudooxynicotine [3].
The pyrrolidine pathway, characteristic of Pseudomonas species including Pseudomonas putida strain S16, initiates with the dehydrogenation of nicotine's pyrrolidine ring to form N-methylmyosmine [3] [4]. This intermediate undergoes spontaneous hydrolysis to produce pseudooxynicotine, which is then oxidized by pseudooxynicotine amine oxidase to 3-succinoylsemialdehyde-pyridine [9] [15]. The enzyme nicotine oxidoreductase NicA2 catalyzes the conversion of nicotine to pseudooxynicotine in this pathway, utilizing flavin adenine dinucleotide as a cofactor [4] [14].
Research conducted on Pseudomonas geniculata strain N1 revealed a unique metabolic pathway where pseudooxynicotine is produced alongside other intermediates including myosmine, cotinine, 6-hydroxynicotine, 6-hydroxy-N-methylmyosmine, and 6-hydroxy-pseudooxynicotine [8]. This strain demonstrates the metabolic diversity among Pseudomonas species in nicotine degradation processes [8].
The hybrid pathway, observed in Agrobacterium tumefaciens strain S33, combines elements of both pyridine and pyrrolidine pathways [3]. Initially following the pyridine pathway from nicotine to 6-hydroxy-pseudooxynicotine, the subsequent oxidation steps mirror those of the pyrrolidine pathway [3].
Pathway | Role of Pseudooxynicotine | Next Metabolite | Organisms |
---|---|---|---|
Pyridine Pathway | Formed from 6-hydroxy-N-methylmyosmine through spontaneous hydrolysis | 6-hydroxy-pseudooxynicotine | Arthrobacter species |
Pyrrolidine Pathway | Formed from N-methylmyosmine through spontaneous hydrolysis | 3-succinoylsemialdehyde-pyridine | Pseudomonas species |
Hybrid Pathway | Formed as in pyridine pathway, then follows pyrrolidine pathway steps | 6-hydroxy-3-succinoylsemialdehyde-pyridine | Agrobacterium tumefaciens S33 |
Mammalian Metabolism | Minor metabolite formed through 2'-oxidation | Various downstream metabolites | Humans and other mammals |
The transformation equilibria between pseudooxynicotine and N-methylmyosmine represents a fundamental pH-dependent chemical equilibrium that significantly influences the metabolic fate of these compounds in biological systems [10]. Structural changes of N-methylmyosmine based on pH conditions demonstrate distinct molecular species distributions across different pH ranges [10].
At pH values below 4, pseudooxynicotine predominates as the stable molecular species, existing in its open-chain form with a ketone functional group [10]. This acidic environment favors the hydrolysis of the cyclic imine structure, maintaining pseudooxynicotine in its linear configuration [10]. Spectroscopic analysis reveals distinct ultraviolet absorption patterns characteristic of the ketone chromophore at these pH conditions [10].
The transition zone occurs between pH 4 and pH 5, where both molecular forms coexist in varying proportions [10]. This pH range represents a critical equilibrium point where the relative concentrations of pseudooxynicotine and N-methylmyosmine fluctuate based on precise pH conditions [10].
Above pH 5, N-methylmyosmine becomes the predominant species, adopting its cyclic form with an imine functional group [10]. The alkaline conditions favor the cyclization reaction, stabilizing the pyrrolidine ring structure characteristic of N-methylmyosmine [10]. Carbon-13 nuclear magnetic resonance spectroscopy of pseudooxynicotine demonstrates that the 197.517 parts per million signal corresponding to the C-1' carbon disappears when the pH of the solution changes to 5.0, supporting the structural transformation [10].
Between pH 2 and pH 9.5, nicotine-1'-iminium ion exists in equilibrium with both pseudooxynicotine and N-methylmyosmine [10]. This iminium ion represents an intermediate structural form that participates in the dynamic equilibrium system [10]. Nuclear magnetic resonance spectral changes provide direct evidence for the formation and interconversion of these species across the physiological pH range [10].
pH Range | Predominant Form | Structural Change | Spectroscopic Evidence |
---|---|---|---|
Below pH 4 | Pseudooxynicotine | Open-chain form with ketone group | Distinct UV absorption pattern |
pH 4-5 | Transition zone | Mixed forms | Changing UV absorption pattern |
Above pH 5 | N-methylmyosmine | Cyclic form with imine group | Distinct UV absorption pattern |
pH 2-9.5 | Nicotine-1'-iminium ion (in equilibrium) | Iminium ion intermediate | Nuclear magnetic resonance spectral changes |
Pseudooxynicotine belongs to the broader class of pyridine alkaloids, sharing structural similarities with several biologically active compounds while maintaining distinct functional characteristics [1] [2]. The compound is classified as an aminoacylpyridine, specifically characterized as pyridine substituted at position 3 by a 4-(methylamino)butanoyl group [1] [2].
When compared to nicotine, the parent compound from which pseudooxynicotine is derived, significant structural differences emerge [1] [19]. Nicotine features a pyridine ring connected to an N-methylpyrrolidine ring, maintaining a bicyclic structure with the molecular formula C₁₀H₁₄N₂ [19]. In contrast, pseudooxynicotine exhibits an open-chain structure with a ketone functional group, represented by the molecular formula C₁₀H₁₄N₂O [1] [2].
Nornicotine, another related pyridine alkaloid, demonstrates behavioral effects similar to nicotine but with reduced addictive potential [19]. This compound substitutes for nicotine in discrimination studies and exhibits self-administration properties in experimental models [19]. Pseudooxynicotine, however, functions primarily as a metabolic intermediate rather than exhibiting direct pharmacological activity [9] [15].
Cotinine, the major metabolite of nicotine in mammalian systems, shares the pyridine ring structure but incorporates an N-methylpyrrolidinone moiety [21] [24]. This compound serves as a biomarker for nicotine exposure and represents approximately 70-80% of nicotine metabolism in humans [21]. Pseudooxynicotine plays a minor role in mammalian nicotine metabolism, primarily formed through cytochrome P450-mediated 2'-oxidation [24].
Anatabine and anabasine, minor tobacco alkaloids, demonstrate nicotine-like behavioral effects while potentially offering therapeutic advantages [19]. Both compounds substitute for nicotine discriminative stimulus effects and attenuate nicotine withdrawal symptoms [19]. Anatabine features a pyridine ring connected to a 1,2-dihydropyridine ring, while anabasine contains a piperidine ring attachment [19].
Alkaloid | Structure | Molecular Formula | Biological Activity |
---|---|---|---|
Pseudooxynicotine | Pyridine ring with 4-(methylamino)butanoyl group | C₁₀H₁₄N₂O | Intermediate in nicotine degradation |
Nicotine | Pyridine ring with N-methylpyrrolidine ring | C₁₀H₁₄N₂ | Stimulant, addictive compound |
Nornicotine | Pyridine ring with pyrrolidine ring | C₉H₁₂N₂ | Substitutes for nicotine effects, less addictive |
Cotinine | Pyridine ring with N-methylpyrrolidinone | C₁₀H₁₂N₂O | Major nicotine metabolite, less active |
Anatabine | Pyridine ring with 1,2-dihydropyridine ring | C₁₀H₁₂N₂ | Substitutes for nicotine effects, attenuates withdrawal |
Anabasine | Pyridine ring with piperidine ring | C₁₀H₁₄N₂ | Substitutes for nicotine effects, attenuates withdrawal |
The metabolic fate of pseudooxynicotine varies significantly depending on the biological system and enzymatic pathways involved [9] [15] [25]. In bacterial nicotine degradation systems, pseudooxynicotine undergoes oxidative transformation catalyzed by pseudooxynicotine amine oxidase, resulting in the formation of 3-succinoylsemialdehyde-pyridine [9] [15].
Pseudooxynicotine amine oxidase from Pseudomonas putida strain S16 catalyzes the removal of the methylamine group from pseudooxynicotine, generating 3-succinoylsemialdehyde-pyridine and hydrogen peroxide as products [15] [25]. This enzymatic reaction requires flavin adenine dinucleotide as a noncovalently bound cofactor and demonstrates substrate specificity for pseudooxynicotine [15]. Isotope labeling experiments provide direct evidence that the oxygen atom incorporated into 3-succinoylsemialdehyde-pyridine originates from water molecules rather than molecular oxygen [25].
The subsequent transformation of 3-succinoylsemialdehyde-pyridine proceeds through dehydrogenation catalyzed by 3-succinoylsemialdehyde-pyridine dehydrogenase [13] [15]. This nicotinamide adenine dinucleotide phosphate-dependent enzyme converts 3-succinoylsemialdehyde-pyridine to 3-succinoyl-pyridine, representing the third enzymatic step in the nicotine degradation pathway [13] [15].
Further downstream metabolic transformations involve the hydroxylation of 3-succinoyl-pyridine to produce 6-hydroxy-3-succinoyl-pyridine [3] [4]. This hydroxylated intermediate undergoes additional oxidative processes leading to the formation of 2,5-dihydroxypyridine, which enters the final stages of pyridine ring degradation [3] [4].
In mammalian systems, pseudooxynicotine represents a minor metabolic pathway product, formed through cytochrome P450-mediated oxidative processes [24]. The compound may undergo further biotransformation through glucuronidation or oxidative metabolism, although detailed characterization of these pathways remains limited [24].
Research findings indicate that pseudooxynicotine formation in bacterial systems serves as a detoxification mechanism, effectively removing the toxic methylamine group from the molecule [25]. This process contributes to the overall mineralization of nicotine, ultimately leading to the complete degradation of the alkaloid structure [13] [15].
The structural characteristics of pseudooxynicotine directly influence its functional roles and enzymatic interactions within biological systems [1] [2] [14]. The compound's classification as an aminoacylpyridine reflects its dual structural features: a pyridine aromatic ring system and an acyl chain containing a methylamino group [1] [2].
The pyridine ring positioned at the 3-carbon contributes to the compound's chemical stability and provides the aromatic framework necessary for enzyme recognition [1] [17]. Crystal structure analysis of pseudooxynicotine amine oxidase complexed with flavin adenine dinucleotide reveals specific binding interactions that accommodate the pyridine ring orientation [17].
The 4-(methylamino)butanoyl side chain represents the primary site of enzymatic modification during pseudooxynicotine metabolism [14] [15]. Pseudooxynicotine amine oxidase demonstrates strict substrate specificity for this structural motif, catalyzing the oxidative cleavage of the carbon-nitrogen bond adjacent to the methylamino group [14] [15].
Structural comparisons with the closely related enzyme nicotine oxidoreductase NicA2 reveal significant functional similarities despite only 40% sequence identity [9] [14]. Both enzymes utilize flavin adenine dinucleotide as a cofactor and exhibit unusual electron transfer properties, preferentially reducing cytochrome c proteins rather than molecular oxygen [9] [14].
The thermal stability properties of pseudooxynicotine amine oxidase below 50°C correlate with specific amino acid residues that maintain protein structural integrity [23] [25]. Site-directed mutagenesis studies identify residue 180 as critical for thermal stability, demonstrating the importance of specific structural elements in enzyme function [25].
Cofactor binding analysis reveals that pseudooxynicotine amine oxidase contains noncovalently bound flavin adenine dinucleotide, distinguishing it from enzymes with covalently attached flavin prosthetic groups [15] [23]. This binding mode influences the electronic properties of the flavin ring system and affects the enzyme's redox chemistry [15].
The enzyme's response to metal ion effectors provides additional insights into structural-functional relationships [23] [25]. Sodium tungstate enhances enzyme activity through mechanisms that remain incompletely understood, while sodium molybdate and ferric chloride exert inhibitory effects [23] [25]. These metal ion interactions suggest specific binding sites that modulate enzymatic activity through conformational changes or direct coordination effects [25].
Enzyme | Organism | Reaction | Cofactor | Properties |
---|---|---|---|---|
Pseudooxynicotine Amine Oxidase | Pseudomonas putida S16 | Converts pseudooxynicotine to 3-succinoylsemialdehyde-pyridine | Flavin adenine dinucleotide | Thermally stable below 50°C; Enhanced by sodium tungstate; Inhibited by sodium molybdate and ferric chloride |
Nicotine Oxidoreductase NicA2 | Pseudomonas putida S16 | Converts nicotine to pseudooxynicotine | Flavin adenine dinucleotide | Uses cytochrome c protein as electron acceptor |
Cytochrome P450 2A6 | Humans | Involved in nicotine metabolism | Heme | Major enzyme in human nicotine metabolism |
3-succinoylsemialdehyde-pyridine dehydrogenase | Pseudomonas species HZN6 | Converts 3-succinoylsemialdehyde-pyridine to 3-succinoyl-pyridine | Nicotinamide adenine dinucleotide phosphate | Dependent on reduced nicotinamide adenine dinucleotide phosphate |